molecular formula C16H16FN3O2S B2693332 (5R,8S)-10-((2-fluorobenzyl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine CAS No. 2201581-29-3

(5R,8S)-10-((2-fluorobenzyl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine

Cat. No. B2693332
CAS RN: 2201581-29-3
M. Wt: 333.38
InChI Key: IOMCFURWIRADAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrimidine derivative, which is a class of compounds that play a crucial role in the biological system as they are part of the structure of nucleotides in DNA and RNA. The presence of the fluorobenzyl sulfonyl group suggests that it might have unique reactivity or biological activity, but without specific studies or data on this compound, it’s hard to say for sure .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a pyrimidine ring and a fluorobenzyl sulfonyl group. The stereochemistry is indicated by the (5R,8S) notation, but without a specific structural diagram or further information, it’s difficult to provide a detailed analysis .


Chemical Reactions Analysis

As a pyrimidine derivative, this compound could potentially participate in a variety of chemical reactions. The reactivity of the fluorobenzyl sulfonyl group could also play a significant role in its chemical behavior .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, stability, and reactivity would be influenced by the presence and position of the fluorobenzyl sulfonyl group .

Scientific Research Applications

Antitumor Activities of Pyrimidine Derivatives

Synthesis and Antitumor Activities of Novel Pyrimidine Derivatives

Novel pyrimidine derivatives of 2,3-O,O-dibenzyl-6-deoxy-L-ascorbic acid and 4,5-didehydro-5,6-dideoxy-L-ascorbic acid showed significant antitumor activities against various cancer cell lines. The presence of a 5-fluoro-substituted uracil ring in these compounds was associated with the most pronounced antitumor effects, highlighting the potential utility of fluorinated pyrimidine derivatives in cancer therapy (Raić-Malić et al., 2000).

Mechanistic Insights into Fluoropyrimidine Efficacy

DNA Mismatch Repair (MMR)‐Dependent 5‐Fluorouracil Cytotoxicity

The metabolism and efficacy of 5‐fluorouracil (FUra) and other fluorinated pyrimidine derivatives in cancer therapy have been explored. This research emphasizes the role of DNA mismatch repair (MMR) machinery in the cytotoxic response to FUra, suggesting avenues for targeting tumor cells with MMR deficiencies (Li et al., 2009).

Novel Antiviral and Antitumor Pyrimidine Analogues

Dihydro(alkylthio)(naphthylmethyl)oxopyrimidines as Non-nucleoside Reverse Transcriptase Inhibitors

This study introduced novel pyrimidine derivatives that inhibit HIV-1, demonstrating the versatility of pyrimidine frameworks in developing antiviral agents. The modifications at different positions of the pyrimidine ring significantly affected the compounds' antiretroviral activities, showcasing the potential for designing targeted therapies against HIV (Mai et al., 1997).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its specific biological target, which is not indicated by the information provided .

properties

IUPAC Name

12-[(2-fluorophenyl)methylsulfonyl]-4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O2S/c17-14-4-2-1-3-11(14)9-23(21,22)20-12-5-6-16(20)13-8-18-10-19-15(13)7-12/h1-4,8,10,12,16H,5-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOMCFURWIRADAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3=CN=CN=C3CC1N2S(=O)(=O)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5R,8S)-10-((2-fluorobenzyl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.